molecular formula C10H9N3O2 B8007108 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B8007108
M. Wt: 203.20 g/mol
InChI Key: QAHLJTUTRRABTE-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-aminobenzonitrile with urea under specific conditions. The reaction is carried out in the presence of a base such as sodium methoxide in methanol, followed by heating under reflux . This method ensures the formation of the desired pyrimidine ring structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Scientific Research Applications

1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) and other key enzymes involved in cell cycle regulation.

    Pathways Involved: The compound can affect various signaling pathways, including those related to apoptosis, inflammation, and cell proliferation.

Comparison with Similar Compounds

    Pyrimidine Derivatives: Compounds such as 4-aminopyrimidine and 2,4-diaminopyrimidine share structural similarities with 1-(4-Aminophenyl)pyrimidine-2,4(1H,3H)-dione.

    Aminophenyl Derivatives: Compounds like 4-aminobenzamide and 4-aminobenzoic acid also exhibit similar functional groups.

Uniqueness: this compound is unique due to its specific combination of a pyrimidine ring and an aminophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-(4-aminophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-6H,11H2,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLJTUTRRABTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1.4 g 1-(4-Nitro-phenyl)-1H-pyrimidine-2,4-dione in 120 mL MeOH, 15 g Raney Nickel (washed three times with MeOH) were introduced under a nitrogen atmosphere. Then 15 mL of a 7 M solution of NH3 in MeOH were added. The nitrogen atmosphere was replaced by a hydrogen atmosphere and the mixture was hydrogenated under normal pressure at RT. After 2 h the reaction mixture was filtered through a pad of celite. The solvents were removed under reduced pressure and the residue was subjected to the next reaction step without further purification. Yield: 502 mg.
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